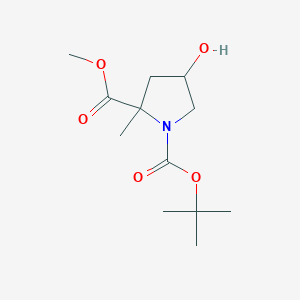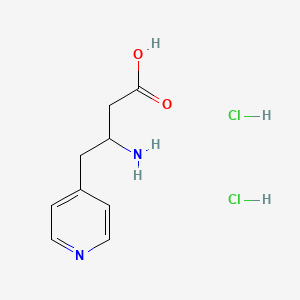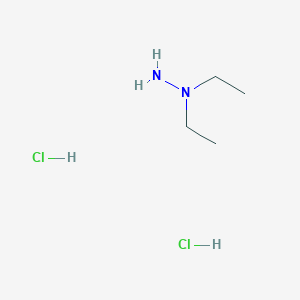![molecular formula C11H12N2O2 B12501254 Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate CAS No. 208772-15-0](/img/structure/B12501254.png)
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of N-methyl-o-phenylenediamine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives .
科学的研究の応用
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
作用機序
The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
- Methyl 1H-benzo[d]imidazole-4-carboxylate
- 1,2-Dimethyl-1H-benzo[d]imidazole-5-carboxylate
- 2-Methyl-1H-benzo[d]imidazole-4-carboxylate
Comparison: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications. For instance, the presence of two methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes .
特性
CAS番号 |
208772-15-0 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
methyl 1,2-dimethylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)15-3)5-4-6-9(10)13(7)2/h4-6H,1-3H3 |
InChIキー |
LPEBQWHZRCZSBK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2N1C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12501193.png)
![Propyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501212.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12501216.png)


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12501239.png)
![N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12501246.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12501260.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)
![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)
![Methyl [(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B12501283.png)
